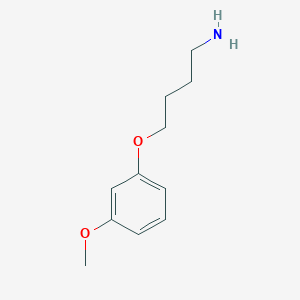

4-(3-甲氧基苯氧基)-丁胺

描述

The compound “4-(3-Methoxyphenoxy)-butylamine” is an organic compound that contains a methoxyphenoxy group and a butylamine group . The methoxyphenoxy group consists of a phenol group (a benzene ring with a hydroxyl group) that is ether-linked to a methoxy group (an oxygen linked to a methyl group). The butylamine group consists of a four-carbon alkyl chain attached to an amine group.

Molecular Structure Analysis

The molecular structure of “4-(3-Methoxyphenoxy)-butylamine” would likely consist of a benzene ring (from the phenoxy group) attached to a four-carbon chain (from the butylamine group) via an ether and amine linkage . The methoxy group would be attached to the benzene ring. The exact structure would depend on the positions of these groups on the benzene ring and the configuration of the butylamine group .Chemical Reactions Analysis

Again, while specific reactions involving “4-(3-Methoxyphenoxy)-butylamine” are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the amine group can participate in acid-base reactions, nucleophilic substitutions, and condensation reactions. The ether group is generally stable but can be cleaved under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Methoxyphenoxy)-butylamine” would depend on its exact structure. Factors that could influence its properties include the presence of polar groups (like the amine and ether groups), the length of the carbon chain, and the position of the groups on the benzene ring .科学研究应用

Synthesis of Bioactive Natural Products

The compound is a derivative of phenol, which has high potential as a building block for the synthesis of bioactive natural products . These bioactive natural products have a wide range of applications in various fields, including medicine and agriculture .

Production of Conducting Polymers

Phenol derivatives, including “4-(3-Methoxyphenoxy)-butylamine”, have been widely researched for their potential in synthesizing conducting polymers . These conducting polymers have applications in electronics, energy storage, and sensors .

Use in Plastics, Adhesives, and Coatings Industries

The compound has applications as antioxidants, ultraviolet absorbers, and flame retardants . It is commonly used in the production of plastics, adhesives, and coatings due to its ability to improve these materials’ thermal stability and flame resistance .

Potential Biological Activities

“4-(3-Methoxyphenoxy)-butylamine” has been found to have potential biological activities, including anti-tumor and anti-inflammatory effects . This makes it a potential candidate for the development of new drugs and therapies .

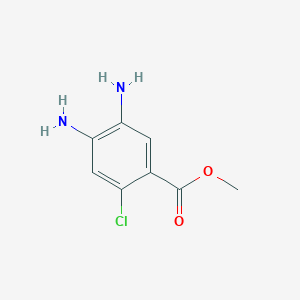

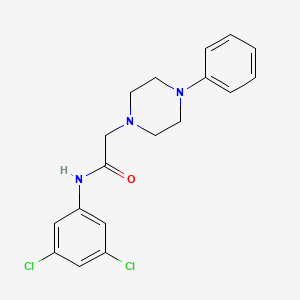

Synthesis of Novel Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The compound has been used as an intermediate in the investigation of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV . NNRTIs are a type of antiretroviral drug used to treat HIV .

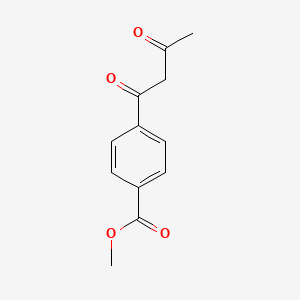

Synthesis of Hybrid Compounds for Anticancer Research

A new hybrid compound of chalcone-salicylate has been synthesized using “4-(3-Methoxyphenoxy)-butylamine” as a linker . The resulting compound showed potential cytotoxic activity against breast cancer through ERα inhibition . This suggests that “4-(3-Methoxyphenoxy)-butylamine” could be used in the development of new anticancer agents .

安全和危害

未来方向

Given the lack of information on “4-(3-Methoxyphenoxy)-butylamine”, future research could focus on synthesizing this compound and studying its properties and potential applications. Compounds with similar structures have shown promise in various fields, including as antioxidants, ultraviolet absorbers, and flame retardants .

作用机制

Target of Action

A structurally similar compound, aoh1996, has been reported to inhibit proliferating cell nuclear antigen (pcna), a protein essential for dna replication and repair .

Mode of Action

For instance, AOH1996, a PCNA inhibitor, forms a homotrimeric ring that encircles DNA and slides along it, tethering DNA polymerases and other DNA editing enzymes .

Biochemical Pathways

Phenolic compounds, which this compound is a part of, are formed via the shikimate pathway in higher plants and microorganisms . The shikimate pathway consists of seven reaction steps, beginning with an aldol-type condensation of phosphoenolpyruvic acid (PEP) from the glycolytic pathway, and D-erythrose-4-phosphate, from the pentose phosphate cycle, to produce 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP) .

Pharmacokinetics

A structurally similar compound, (e)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (mmpp), has been administered in drinking water for 1 month in a study, suggesting oral bioavailability .

Result of Action

Mmpp has been shown to decrease mptp-induced behavioral impairments and dopamine depletion in the striatum .

属性

IUPAC Name |

4-(3-methoxyphenoxy)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-13-10-5-4-6-11(9-10)14-8-3-2-7-12/h4-6,9H,2-3,7-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMPVAFQWXKLLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methoxyphenoxy)-butylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

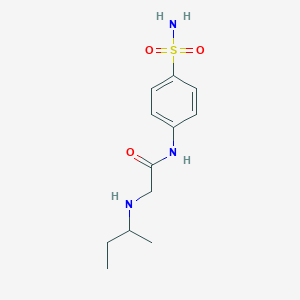

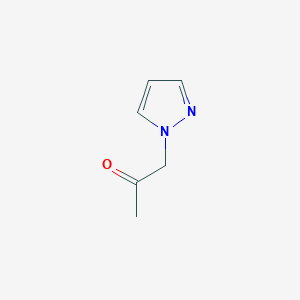

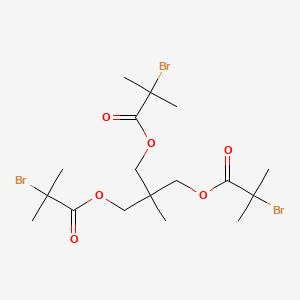

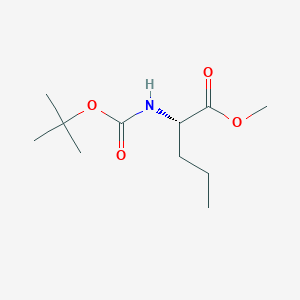

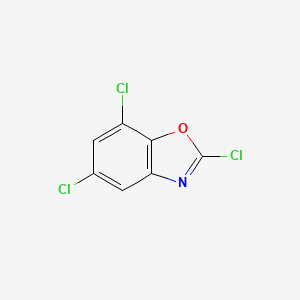

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide](/img/structure/B3148468.png)

![Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B3148492.png)

![2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B3148500.png)